N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide typically involves the reaction of 5-chloro-2-(morpholin-4-yl)aniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thromboembolic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-morpholin-4-yl-phenylamine
- 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl
Uniqueness
N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide stands out due to its unique combination of a morpholine ring and a naphthalene sulfonamide group. This structure imparts specific chemical and biological properties that make it valuable in various research applications.
Properties
CAS No. |
851214-39-6 |
---|---|
Molecular Formula |
C20H19ClN2O3S |
Molecular Weight |
402.9g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H19ClN2O3S/c21-17-6-8-20(23-9-11-26-12-10-23)19(14-17)22-27(24,25)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14,22H,9-12H2 |
InChI Key |
FMPIWFHOGXINPJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.